molecular formula C23H24N2O5S2 B2551566 4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 898448-03-8

4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2551566
CAS No.: 898448-03-8
M. Wt: 472.57
InChI Key: BPEJZLGASVMUAU-UHFFFAOYSA-N
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Description

4-Methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic small molecule featuring a tetrahydroquinoline core dual-functionalized with sulfonamide groups. This structure is of significant interest in medicinal chemistry and chemical biology for the development of novel therapeutic agents. Compounds within this structural class have demonstrated potential as inhibitors of key biological targets. Notably, research on similar 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives has identified them as dual-target inhibitors, capable of disrupting tubulin polymerization and inhibiting the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), both of which are validated targets in oncology . The presence of dual sulfonamide moieties may enhance binding affinity to enzymatic pockets and improve metabolic stability, making this compound a valuable scaffold for structure-activity relationship (SAR) studies . Further, tetrahydroquinoline sulfonamides have been investigated for their role in modulating other biological pathways, including the inhibition of the RORγ receptor, which is implicated in immune and inflammatory diseases such as psoriasis and rheumatoid arthritis . Researchers can utilize this compound as a key intermediate in pharmaceutical synthesis or as a chemical probe to explore protein-protein interactions and enzyme inhibition in various disease models. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-methoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-17-5-11-22(12-6-17)32(28,29)25-15-3-4-18-7-8-19(16-23(18)25)24-31(26,27)21-13-9-20(30-2)10-14-21/h5-14,16,24H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEJZLGASVMUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the tosyl group and the methoxy group. The final step involves the sulfonation reaction to attach the benzenesulfonamide moiety.

    Preparation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Tosyl Group: The tosyl group is introduced by reacting the tetrahydroquinoline intermediate with tosyl chloride in the presence of a base such as pyridine.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Sulfonation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the sulfonamide nitrogen.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Methanol and sodium methoxide for methoxylation.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Corresponding quinoline derivatives.

    Reduction: Reduced tetrahydroquinoline derivatives.

    Substitution: Various substituted sulfonamides.

    Hydrolysis: Benzenesulfonic acid and amine derivatives.

Scientific Research Applications

4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound is compared to 4-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide (hereafter referred to as the "benzamide analog") from . The primary distinctions are:

Functional Group : The target compound contains a sulfonamide (-SO₂NH-) linkage, whereas the analog has a benzamide (-CONH-) group.

Substituent on Tetrahydroquinoline Nitrogen: The target uses a tosyl group, while the analog employs an isobutyryl (2-methylpropanoyl) group.

Implications of Structural Variations

Property Target Compound (Benzenesulfonamide) Benzamide Analog
Functional Group Sulfonamide (stronger acidity, H-bonding) Amide (moderate H-bonding, lower acidity)
Nitrogen Substituent Tosyl (electron-withdrawing, bulky) Isobutyryl (less electron-withdrawing)
Molecular Weight Higher (due to SO₂ and tosyl groups) Lower (acyl group reduces mass)
Reactivity Tosyl may act as a leaving group in reactions Acyl group stabilizes via resonance
Biological Interactions Potential sulfonamide-mediated target binding (e.g., enzymes) Amide may favor different target selectivity

Research Findings and Data Gaps

While direct biological data for the target compound are absent in the provided evidence, structural analogs suggest:

  • Solubility : The sulfonamide’s polarity may enhance aqueous solubility relative to the benzamide analog.
  • Metabolic Stability : The tosyl group could increase metabolic resistance compared to the acyl group, which is prone to enzymatic hydrolysis.

Table: Theoretical Properties Based on Structural Analysis

Parameter Target Compound Benzamide Analog
LogP ~3.5 (moderately lipophilic) ~2.8 (less lipophilic)
pKa (NH) ~9.5 (sulfonamide proton) ~15 (amide proton)

Biological Activity

4-Methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic compound classified as a sulfonamide. It features a unique combination of a benzenesulfonamide group, a tetrahydroquinoline moiety, and a methoxy substituent. This structural arrangement contributes to its potential biological activities, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O4S2C_{22}H_{22}N_{2}O_{4}S_{2}, with a molecular weight of 442.6 g/mol. The presence of the tosyl group enhances its reactivity and solubility, making it an interesting candidate for various biological applications .

The compound's mechanism of action is primarily linked to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit tubulin polymerization and affect STAT3 phosphorylation, both of which are critical in cancer cell proliferation and survival .

Antitumor Effects

Recent research has demonstrated that derivatives of sulfonamides similar to this compound exhibit significant antitumor activity. For instance:

  • DL14 , a derivative with structural similarities, showed IC50 values of 1.35 μM against A549 cells (lung cancer), 2.85 μM against MDA-MB-231 (breast cancer), and 3.04 μM against HCT-116 (colon cancer) cells. This compound was noted for its dual-target inhibition of both tubulin and STAT3 pathways .

Inhibition Studies

The compound's ability to inhibit specific enzymes has been explored:

  • Tubulin Inhibition : The compound interacts with the colchicine binding site on tubulin, inhibiting polymerization with an IC50 value of 0.83 μM.
  • STAT3 Phosphorylation : It also directly binds to the STAT3 protein, inhibiting its phosphorylation at an IC50 value of 6.84 μM .

Case Studies

In vivo studies have indicated that compounds similar to this compound can effectively reduce tumor growth in xenograft models by more than 80%, demonstrating their potential as therapeutic agents in cancer treatment .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to other sulfonamides:

Compound IC50 (μM) Target Activity
DL141.35 (A549)Tubulin & STAT3Antitumor
Compound X0.83TubulinModerate Antitumor
Compound Y>10Other EnzymesLow Activity

This table illustrates that while other compounds may target similar pathways, the dual-target capability of derivatives like DL14 positions them as superior candidates for further development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, and what are critical reaction optimization steps?

  • Synthesis Pathway :

  • Start with 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. Protect the hydroxyl group via triflation (trifluoroacetic anhydride) to form a triflate intermediate.
  • Perform nucleophilic substitution (e.g., cyanidation using zinc cyanide) followed by reduction (e.g., LiAlH4 or catalytic hydrogenation) to generate a key aldehyde intermediate.
  • Couple with 4-methoxybenzenesulfonamide via reductive amination or direct sulfonylation.
    • Critical Steps :
  • Triflation efficiency : Ensure anhydrous conditions to avoid hydrolysis of the triflate group .
  • Reduction selectivity : Use controlled conditions to prevent over-reduction of the tetrahydroquinoline ring .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

  • Methodology :

  • Use single-crystal X-ray diffraction (SC-XRD) for structure elucidation. For refinement, employ SHELXL (part of the SHELX suite), which is optimized for small-molecule crystallography.
  • Validate hydrogen bonding and torsion angles using WinGX for post-refinement analysis .
    • Data Interpretation :
  • Analyze dihedral angles between the benzenesulfonamide and tetrahydroquinoline moieties to assess planarity (e.g., angles ~50° indicate significant non-coplanarity) .

Advanced Research Questions

Q. How does the sulfonamide group influence the compound’s bioactivity, and what assays are suitable for evaluating its target selectivity?

  • Mechanistic Insight :

  • The sulfonamide group enhances binding to enzymes/receptors (e.g., G-protein-coupled receptors) via hydrogen bonding with active-site residues.
  • Assays :
  • Radioligand binding assays for receptor affinity (e.g., FFA4/GPR120, as seen in related sulfonamides) .
  • Selectivity screening : Use panels of 60+ targets (e.g., FFA1-3, kinases) to confirm ≥100-fold selectivity .
    • Contradictions :
  • Structural analogs show variable activity depending on substituent positioning (e.g., methoxy vs. ethoxy groups), necessitating SAR studies .

Q. What computational strategies resolve discrepancies between crystallographic data and molecular docking predictions for this compound?

  • Approach :

  • Perform density functional theory (DFT) calculations to optimize geometry and compare with SC-XRD bond lengths/angles.
  • Use molecular dynamics (MD) simulations to assess flexibility of the tetrahydroquinoline ring in solution vs. solid state .
    • Case Study :
  • Crystallographic data (e.g., monoclinic P21/n symmetry, β = 90.777°) may conflict with docking poses due to crystal packing forces (e.g., C–H···O hydrogen bonds in the lattice) .

Methodological Notes

  • Synthesis : Prioritize triflate intermediates for high-yield functionalization .
  • Crystallography : Use SHELXL for robust refinement of non-H atoms; validate H-bond networks with WinGX .
  • Bioassays : Pair radioligand binding with functional assays (e.g., cAMP measurement) to confirm agonism/antagonism .

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